3-Phosphonopiperidine-2-carboxylic acid
Overview
Description
3-Phosphonopiperidine-2-carboxylic acid is a chemical compound with the molecular formula C6H12NO5P It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phosphonopiperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with phosphonic acid or its derivatives. One common method is the phosphorylation of piperidine-2-carboxylic acid using phosphorous oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Phosphonopiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
3-Phosphonopiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phosphonopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pipecolic acid: A similar compound with a carboxylic acid group instead of a phosphonic acid group.
Piperidine-2-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
3-Phosphonopiperidine-2-carboxylic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with its carboxylic acid analogs.
Biological Activity
3-Phosphonopiperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on available research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with phosphonous acid and carboxylic acids. The structural integrity of this compound allows it to interact with biological targets effectively, which is crucial for its pharmacological properties.
Antitumor Activity
Research has indicated that compounds related to this compound exhibit significant antitumor activity. For instance, a study demonstrated that derivatives containing the piperidine structure showed potent cytotoxic effects against various human cancer cell lines. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the nanomolar range for certain derivatives, indicating strong antiproliferative effects against cancer cells .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound derivative A | HL-60 (leukemia) | 19.0 |
This compound derivative B | NCI H292 (lung carcinoma) | 42.1 |
This compound derivative C | HT29 (colon carcinoma) | 28.0 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cytosolic phospholipase A2, which plays a role in inflammatory processes. Structure-activity relationship studies suggest that modifications in the acyl residue can significantly affect enzyme inhibition potency, highlighting the importance of specific structural features for biological activity .
Case Studies and Experimental Findings
- Anticancer Studies : A series of case studies have focused on the anticancer properties of phosphonopiperidine derivatives. One study noted that certain modifications led to enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential role in overcoming multidrug resistance .
- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of these compounds. The results indicated low systemic toxicity with acceptable margins for therapeutic use, reinforcing their potential as drug candidates in cancer therapy .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into the interaction mechanisms of these compounds with target proteins such as DNA gyrase, indicating that they may stabilize critical interactions necessary for their biological activity .
Properties
IUPAC Name |
3-phosphonopiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO5P/c8-6(9)5-4(13(10,11)12)2-1-3-7-5/h4-5,7H,1-3H2,(H,8,9)(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMLKMKDDVBZIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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